molecular formula C11H10F4O B14793467 (2,5-Bis(difluoromethyl)phenyl)propanal

(2,5-Bis(difluoromethyl)phenyl)propanal

Cat. No.: B14793467
M. Wt: 234.19 g/mol
InChI Key: CXTLQPJEVYIYJN-UHFFFAOYSA-N
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Description

(2,5-Bis(difluoromethyl)phenyl)propanal is an organic compound characterized by the presence of two difluoromethyl groups attached to a phenyl ring, along with a propanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) for the conversion of aldehydes and ketones to the corresponding gem-difluorides . This reagent is thermally stable and effective for the conversion of alcohols to alkyl fluorides, aldehydes, and ketones to gem-difluorides, and carboxylic acids to trifluoromethyl derivatives.

Industrial Production Methods

Industrial production of (2,5-Bis(difluoromethyl)phenyl)propanal may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield, purity, and cost-effectiveness, ensuring that the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2,5-Bis(difluoromethyl)phenyl)propanal can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluoromethyl groups can participate in substitution reactions, potentially leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

    Oxidation: Formation of (2,5-Bis(difluoromethyl)phenyl)propanoic acid.

    Reduction: Formation of (2,5-Bis(difluoromethyl)phenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2,5-Bis(difluoromethyl)phenyl)propanal is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the effects of difluoromethyl groups on biological systems. It can serve as a probe to investigate enzyme-substrate interactions and the role of fluorinated compounds in biological processes.

Medicine

In medicine, this compound may be explored for its potential therapeutic applications. Fluorinated compounds are known for their stability and bioavailability, making them attractive candidates for drug development.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials, coatings, and polymers.

Mechanism of Action

The mechanism of action of (2,5-Bis(difluoromethyl)phenyl)propanal involves its interaction with molecular targets through its functional groups. The difluoromethyl groups can participate in hydrogen bonding and other non-covalent interactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-Bis(difluoromethyl)phenyl)propanal is unique due to the specific positioning of the difluoromethyl groups on the phenyl ring. This positioning can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its isomers.

Properties

Molecular Formula

C11H10F4O

Molecular Weight

234.19 g/mol

IUPAC Name

3-[2,5-bis(difluoromethyl)phenyl]propanal

InChI

InChI=1S/C11H10F4O/c12-10(13)8-3-4-9(11(14)15)7(6-8)2-1-5-16/h3-6,10-11H,1-2H2

InChI Key

CXTLQPJEVYIYJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)F)CCC=O)C(F)F

Origin of Product

United States

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